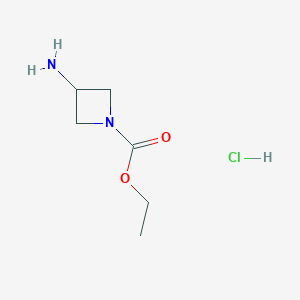

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride

Übersicht

Beschreibung

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride (EAACH) is an important compound in organic synthesis and medicinal chemistry. It is a compound derived from the amino acid L-alanine and is classified as a heterocyclic compound. EAACH is a white, crystalline solid with a melting point of 168-171°C and a boiling point of 240-242°C. EAACH has a molecular weight of 181.6 g/mol and a molecular formula of C6H10ClNO2. EAACH has been used in various scientific research applications and is known for its versatility and stability in a variety of conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluoroalkylated Compounds

One notable application involves the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, which undergoes ring-chain isomerisation. This process is facilitated by the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amino compounds, including ethyl 3-aminopyrazole-4-carboxylate and ethyl 5-aminoimidazole-4-carboxylate hydrochloride. Such transformations highlight the compound's versatility in synthesizing polyfluoroalkylated structures, potentially useful in medicinal chemistry and material sciences (Goryaeva et al., 2009).

Building Blocks in Medicinal Chemistry

Another significant application is in medicinal chemistry, where ethyl 3-aminoazetidine-1-carboxylate hydrochloride serves as a building block for creating new cyclic fluorinated beta-amino acids, such as 3-fluoroazetidine-3-carboxylic acid. These compounds are highly valued for their potential in drug development, offering novel pathways for synthesizing pharmacologically active molecules (Van Hende et al., 2009).

Conformationally Restricted Beta-Amino Esters

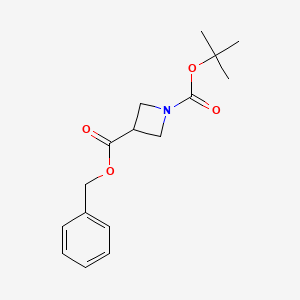

Further research demonstrates the compound's utility in developing N-protected alkyl 3-aminoazetidine-2-carboxylic esters. This approach offers a new class of conformationally restricted beta-amino esters, showcasing the compound's application in synthesizing biologically interesting molecules. Such esters could have implications for drug design, highlighting the structural versatility and potential biological relevance of this compound-derived products (Kiss et al., 2007).

Cascade Synthesis of Isoxazolidine Derivatives

An efficient cascade synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives showcases another application. This method, starting from diethyl 2-(ethoxymethylene)malonate, tolerates a wide range of amines, producing highly functionalized isoxazolidine derivatives. These derivatives are expected to play a significant role in organic synthesis and medicinal chemistry, further emphasizing the compound's importance in facilitating diverse chemical reactions (Li et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)8-3-5(7)4-8;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKVCDCRZVSKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)

![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)